molecular formula C13H14N2O2 B7558894 N,N-dimethyl-2-(2-oxo-1H-quinolin-3-yl)acetamide

N,N-dimethyl-2-(2-oxo-1H-quinolin-3-yl)acetamide

Cat. No. B7558894
M. Wt: 230.26 g/mol
InChI Key: GYSPJVZQWUGJKC-UHFFFAOYSA-N
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Description

N,N-dimethyl-2-(2-oxo-1H-quinolin-3-yl)acetamide, also known as DMAQ, is a quinoline derivative that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. DMAQ is a small molecule that exhibits potent biological activity and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.

Scientific Research Applications

N,N-dimethyl-2-(2-oxo-1H-quinolin-3-yl)acetamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, N,N-dimethyl-2-(2-oxo-1H-quinolin-3-yl)acetamide is being investigated as a potential drug candidate for the treatment of various diseases, including cancer, inflammation, and infectious diseases. In biochemistry, N,N-dimethyl-2-(2-oxo-1H-quinolin-3-yl)acetamide is being used as a tool to study the structure and function of proteins and enzymes. In pharmacology, N,N-dimethyl-2-(2-oxo-1H-quinolin-3-yl)acetamide is being studied for its pharmacokinetic and pharmacodynamic properties, as well as its potential toxicity and side effects.

Mechanism of Action

The mechanism of action of N,N-dimethyl-2-(2-oxo-1H-quinolin-3-yl)acetamide is not fully understood, but it is believed to involve the inhibition of certain enzymes and proteins involved in various cellular processes. N,N-dimethyl-2-(2-oxo-1H-quinolin-3-yl)acetamide has been shown to inhibit the activity of several kinases, including protein kinase C and casein kinase 2, as well as the activity of the proteasome, a cellular complex involved in protein degradation. N,N-dimethyl-2-(2-oxo-1H-quinolin-3-yl)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects
N,N-dimethyl-2-(2-oxo-1H-quinolin-3-yl)acetamide has been shown to exhibit a wide range of biochemical and physiological effects, including anti-inflammatory, antitumor, and antimicrobial activity. In vitro studies have demonstrated that N,N-dimethyl-2-(2-oxo-1H-quinolin-3-yl)acetamide can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. N,N-dimethyl-2-(2-oxo-1H-quinolin-3-yl)acetamide has also been shown to exhibit antibacterial activity against several strains of bacteria, including Staphylococcus aureus and Escherichia coli. In addition, N,N-dimethyl-2-(2-oxo-1H-quinolin-3-yl)acetamide has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the major advantages of N,N-dimethyl-2-(2-oxo-1H-quinolin-3-yl)acetamide is its potent biological activity, which makes it a valuable tool for studying various cellular processes and potential drug targets. N,N-dimethyl-2-(2-oxo-1H-quinolin-3-yl)acetamide is also relatively easy to synthesize, and the compound can be obtained in high yield and purity. However, one of the limitations of N,N-dimethyl-2-(2-oxo-1H-quinolin-3-yl)acetamide is its potential toxicity and side effects, which can make it difficult to work with in certain experimental settings. In addition, the mechanism of action of N,N-dimethyl-2-(2-oxo-1H-quinolin-3-yl)acetamide is not fully understood, which can make it challenging to interpret experimental results.

Future Directions

There are several potential future directions for research on N,N-dimethyl-2-(2-oxo-1H-quinolin-3-yl)acetamide. One area of interest is the development of N,N-dimethyl-2-(2-oxo-1H-quinolin-3-yl)acetamide as a potential drug candidate for the treatment of various diseases, including cancer and inflammation. Another area of interest is the investigation of the mechanism of action of N,N-dimethyl-2-(2-oxo-1H-quinolin-3-yl)acetamide, which could provide insights into the cellular processes and potential drug targets involved in various diseases. Finally, future research could focus on the synthesis of novel derivatives of N,N-dimethyl-2-(2-oxo-1H-quinolin-3-yl)acetamide with improved potency and selectivity for specific targets.

Synthesis Methods

The synthesis of N,N-dimethyl-2-(2-oxo-1H-quinolin-3-yl)acetamide involves the reaction of 2-amino-3-cyanopyridine with dimethylacetamide in the presence of a suitable catalyst. The reaction proceeds through a series of steps, including cyclization, dehydration, and reduction, to yield the final product. The synthesis of N,N-dimethyl-2-(2-oxo-1H-quinolin-3-yl)acetamide is a straightforward and efficient process, and the compound can be obtained in high yield and purity.

properties

IUPAC Name

N,N-dimethyl-2-(2-oxo-1H-quinolin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-15(2)12(16)8-10-7-9-5-3-4-6-11(9)14-13(10)17/h3-7H,8H2,1-2H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYSPJVZQWUGJKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1=CC2=CC=CC=C2NC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N-dimethyl-2-(2-oxo-1H-quinolin-3-yl)acetamide

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